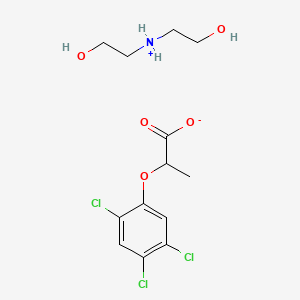
Silvex diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of diethanolamine and is primarily used as a herbicide to control broadleaf weeds . The compound is known for its effectiveness in agricultural applications and has been widely studied for its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silvex diethanolamine salt involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethanolamine . The reaction typically occurs in an aqueous medium, where the acid and diethanolamine are mixed and heated to facilitate the formation of the salt. The reaction conditions include maintaining a pH of around 9.8 using hydrochloric acid and ensuring the solution is well-mixed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through filtration and crystallization to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Silvex diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenoxy compounds, and other organic molecules depending on the specific reaction conditions .
Applications De Recherche Scientifique
Silvex diethanolamine salt has a wide range of applications in scientific research:
Mécanisme D'action
. This leads to uncontrolled growth and eventually the death of the targeted weeds. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silvex diethanolamine salt include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal activity.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be highly effective in controlling a broad range of weeds. Its diethanolamine component also provides additional stability and solubility, making it more versatile in various applications .
Propriétés
Numéro CAS |
51170-59-3 |
|---|---|
Formule moléculaire |
C13H18Cl3NO5 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C4H11NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;6-3-1-5-2-4-7/h2-4H,1H3,(H,13,14);5-7H,1-4H2 |
Clé InChI |
LEUXLOMXWDSRIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH2+]CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



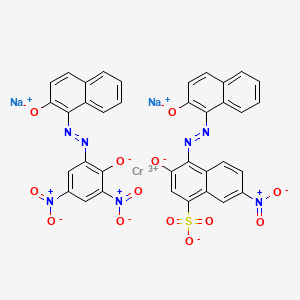
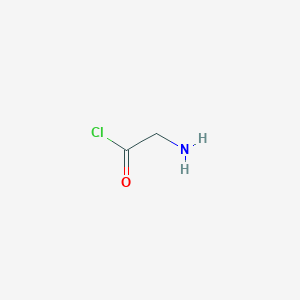
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
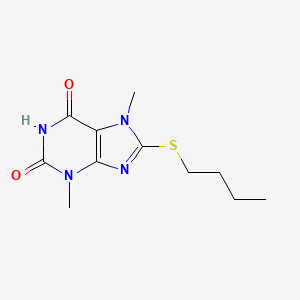
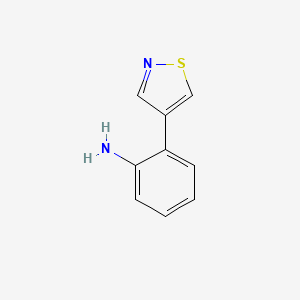


![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
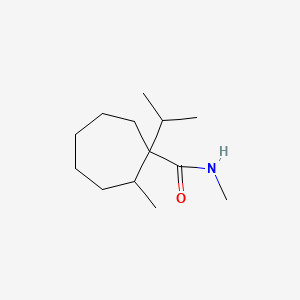
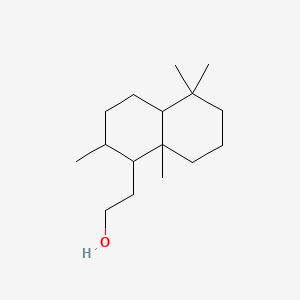
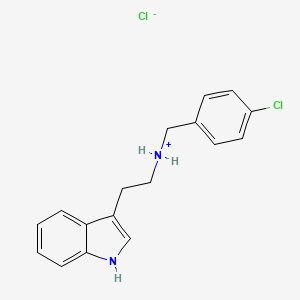

![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
